(S)-3-(4-Bromophenyl)piperidine oxalate
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Overview
Description
(S)-3-(4-Bromophenyl)piperidine oxalate is a chiral compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and the presence of a bromophenyl group at the 3-position adds significant chemical interest. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromophenyl)piperidine oxalate typically involves the stereoselective formation of the piperidine ring followed by the introduction of the bromophenyl group. One common method is the catalytic hydrogenation of a precursor compound, such as a 3-(4-bromophenyl)pyridine, in the presence of a chiral catalyst to ensure the desired stereochemistry. The resulting piperidine derivative is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes using high-pressure reactors and continuous flow systems to optimize yield and purity. The use of chiral catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Bromophenyl)piperidine oxalate undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Phenyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(4-Bromophenyl)piperidine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(4-Bromophenyl)piperidine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Bromophenyl)piperidine oxalate: The enantiomer of (S)-3-(4-Bromophenyl)piperidine oxalate, with different stereochemistry.
3-(4-Chlorophenyl)piperidine oxalate: A similar compound with a chlorine atom instead of bromine.
3-Phenylpiperidine oxalate: A compound with a phenyl group instead of a bromophenyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The oxalate salt form also enhances its solubility and stability, making it more suitable for various applications compared to its free base form.
Properties
IUPAC Name |
(3S)-3-(4-bromophenyl)piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.C2H2O4/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;3-1(4)2(5)6/h3-6,10,13H,1-2,7-8H2;(H,3,4)(H,5,6)/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLMMAAWUMXGQN-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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